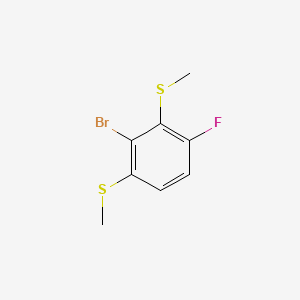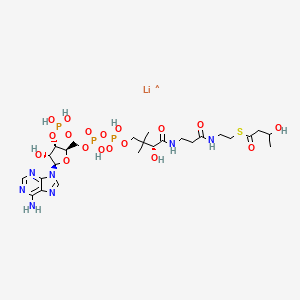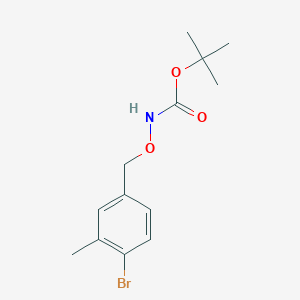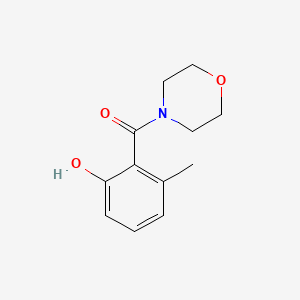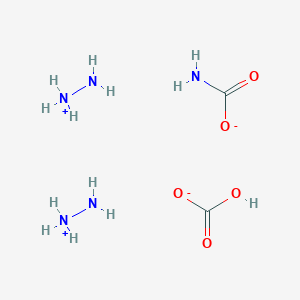
Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1) is a compound that has garnered interest in various fields of chemistry due to its unique properties and potential applications. This compound is a derivative of hydrazine and carbamic acid, and it is known for its ability to form stable complexes with various substrates. Its structure includes hydrazin-1-ium, carbamate, and hydrogen carbonate groups in a 2:1:1 ratio.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1) typically involves the reaction of hydrazine with carbon dioxide. One common method is the mechanochemical synthesis using 1,1’-carbonyldiimidazole as an acylation agent. This method is eco-friendly and involves the use of a vibrational ball-mill, which enhances the reactivity of both the alcohol and carbamoyl-imidazole intermediate under mild conditions .
Industrial Production Methods
In industrial settings, the production of Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1) often involves the capture of carbon dioxide by amines, mediated by superbases such as 1,1,3,3-tetramethylguanidine. This method allows for the formation of carbamates under ambient pressure and temperature, making it a viable option for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the t-butyloxycarbonyl (Boc) protecting group can be removed using strong acid (trifluoroacetic acid) or heat .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can produce a wide range of substituted carbamates.
Applications De Recherche Scientifique
Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1) involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This allows the compound to participate in various biochemical pathways and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1) include other carbamate derivatives and hydrazine-based compounds. Examples include:
- N-methyl-O-benzyl carbamate
- 1,1,3,3-tetramethylguanidine-carbamate
- Hydrazine hydrate
Uniqueness
What sets Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1) apart from these similar compounds is its unique combination of hydrazin-1-ium, carbamate, and hydrogen carbonate groups. This unique structure allows it to form stable complexes and participate in a wide range of chemical reactions, making it a versatile compound in various fields of research and industry .
Propriétés
Numéro CAS |
8002-92-4 |
|---|---|
Formule moléculaire |
C2H13N5O5 |
Poids moléculaire |
187.16 g/mol |
Nom IUPAC |
aminoazanium;hydrogen carbonate;carbamate |
InChI |
InChI=1S/CH3NO2.CH2O3.2H4N2/c2*2-1(3)4;2*1-2/h2H2,(H,3,4);(H2,2,3,4);2*1-2H2 |
Clé InChI |
YWHJUMICKWNLAS-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(N)[O-].C(=O)(O)[O-].[NH3+]N.[NH3+]N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764230.png)
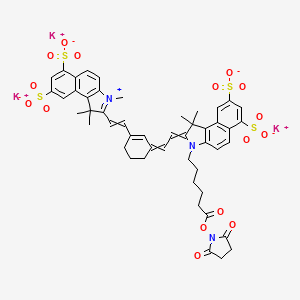

![4-[(3-Fluorophenyl)methoxy]benzoate](/img/structure/B14764243.png)
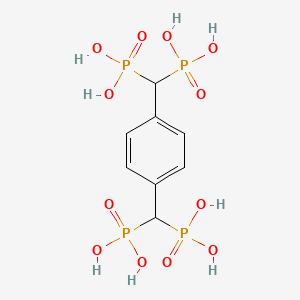
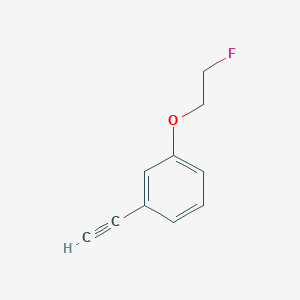

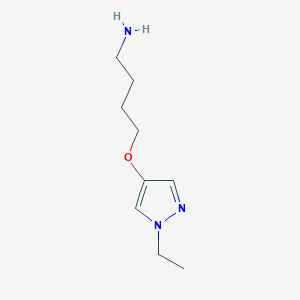

![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B14764277.png)
